1,7-Diepi-8,15-cedranediol 1,7-Diepi-8,15-cedranediol 1,7-Diepi-8,15-cedranediol is a natural product found in Artemisia annua with data available.
Brand Name: Vulcanchem
CAS No.: 40768-81-8
VCID: VC0207046
InChI: InChI=1S/C15H26O2/c1-10-4-5-11-13(2,3)12-8-14(10,11)6-7-15(12,17)9-16/h10-12,16-17H,4-9H2,1-3H3
SMILES: CC1CCC2C13CCC(C(C3)C2(C)C)(CO)O
Molecular Formula: C15H26O2
Molecular Weight: 238.37 g/mol

1,7-Diepi-8,15-cedranediol

CAS No.: 40768-81-8

Cat. No.: VC0207046

Molecular Formula: C15H26O2

Molecular Weight: 238.37 g/mol

* For research use only. Not for human or veterinary use.

1,7-Diepi-8,15-cedranediol - 40768-81-8

Specification

CAS No. 40768-81-8
Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
IUPAC Name 8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol
Standard InChI InChI=1S/C15H26O2/c1-10-4-5-11-13(2,3)12-8-14(10,11)6-7-15(12,17)9-16/h10-12,16-17H,4-9H2,1-3H3
SMILES CC1CCC2C13CCC(C(C3)C2(C)C)(CO)O
Canonical SMILES CC1CCC2C13CCC(C(C3)C2(C)C)(CO)O
Appearance Powder

Introduction

Chemical Identity and Structural Characteristics

1,7-Diepi-8,15-cedranediol (CAS 40768-81-8) is a bicyclic monoterpene diol with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol . Its complex stereochemistry is reflected in its systematic name, which denotes epoxide groups at positions 1 and 7, along with hydroxyl groups at positions 8 and 15. The compound is also known by alternative designations such as 7-Diepi-8;15-cedranediol and 1H-3a,7-Methanoazulene-6-methanol, octahydro-6-hydroxy-3,8,8-trimethyl-, [3S-(3α,3aα,6α,7α,8aα)]- (9CI) .

The structure of 1,7-Diepi-8,15-cedranediol features a fused bicyclic framework characteristic of cedranes, a class of terpenoids derived from cedar trees. Its stereochemistry is critical to its biological and chemical properties, with specific configurations at positions 3α, 3aα, 6α, 7α, and 8aα . The presence of epoxide and hydroxyl functional groups makes it reactive in organic synthesis and potentially bioactive in pharmacological contexts.

Physical and Chemical Properties

Key Physical Properties

PropertyValue/DescriptionSource
Molecular Weight238.37 g/mol
Density1.15 g/cm³ (estimated)
Melting/Boiling PointsNot explicitly reported
SolubilityChloroform, DMSO, Ethyl Acetate
StabilitySensitive to heat and light

The compound’s solubility in polar aprotic solvents like DMSO and chloroform facilitates its use in laboratory settings, while its stability profile necessitates storage at 2–8°C to prevent degradation .

Analytical Characterization

ParameterValue/DescriptionSource
SMILESC1[C@H]([C@@]23[C@@H](C1)C([C@H]([C@](CC2)(CO)O)C3)(C)C)C
InChIKeyQKTKMDSUFFRLDB-AAQXDXKCSA-N
GC-FID Retention IndexNot explicitly reported
Major Functional GroupsEpoxides, Alcohols

The compound’s stereochemistry is confirmed through chiral chromatography or X-ray crystallography, though specific data for 1,7-Diepi-8,15-cedranediol remain limited in public databases .

Applications and Research Relevance

Pharmacological and Biotechnological Uses

Risk CategoryRecommended Action
Skin/Eye ContactWear protective gloves and goggles
InhalationUse respirators in poorly ventilated areas
StorageKeep away from heat sources and incompatible chemicals

Disposal should follow local regulations for hazardous waste, with incineration recommended for contaminated materials .

Supplier Overview and Market Availability

SupplierCountryProduct SpecificationsPrice (USD)
AOBIOUSGlobal5 mg vial, ≥95% purity$836
ChemFacesChina1–25 mg, solvent-freeInquiry
Shanghai YongyeChinaCustom packaging optionsInquiry
TargetMolUSAHigh-purity standardsInquiry

Notably, AOBIOUS offers a molarity calculator for solution preparation, enabling precise dilution in DMSO or other solvents .

Research Gaps and Future Directions

Unresolved Questions

  • Bioactivity: Direct studies on antimicrobial or insecticidal effects are lacking.

  • Synthetic Pathways: Scalable synthetic routes remain underdeveloped.

  • Ecological Role: Its function in plant defense or symbiosis is unexplored.

Priority Research Areas

  • High-throughput screening: Testing in oncology or antimicrobial assays.

  • Structure-activity relationships: Modifying functional groups to enhance bioactivity.

  • Ecological studies: Investigating its role in cedar ecosystems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator